molecular formula C8H8BrN3 B1447817 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1519398-17-4

8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine

Cat. No.: B1447817
CAS No.: 1519398-17-4
M. Wt: 226.07 g/mol
InChI Key: OBXKBZNAXGTEPY-UHFFFAOYSA-N
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Description

8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of bromine and methyl groups in its structure can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine involves the reaction between enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, making it suitable for sustainable chemistry practices. The reaction typically occurs in dry toluene at 140°C, resulting in good-to-excellent yields .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar microwave-mediated methods. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of microwave irradiation helps in reducing reaction times and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents need to be optimized.

    Condensation Reactions: It can form new heterocyclic compounds through condensation with other reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can reduce inflammation and modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine is unique due to the presence of both bromine and methyl groups, which can enhance its biological activity and chemical reactivity compared to its analogs. The specific positioning of these groups can influence its interaction with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

8-bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-7(9)8-11-10-6(2)12(8)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXKBZNAXGTEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NN=C2C(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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